3-Methyl-5-{1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidin-2-YL}-1,2-oxazole
Description
3-Methyl-5-{1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidin-2-YL}-1,2-oxazole is a heterocyclic compound featuring a 1,2-oxazole core substituted at position 3 with a methyl group and at position 5 with a complex bicyclic pyrrolidine derivative. The 5-position substituent consists of a pyrrolidin-2-yl group further modified at its 1-position by a (2S)-pyrrolidine-2-carbonyl moiety. The compound’s molecular weight is estimated to exceed 280 g/mol, with a molecular formula approximating C₁₄H₂₀N₃O₂, though precise data are unavailable in the provided evidence.
Properties
Molecular Formula |
C13H19N3O2 |
|---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C13H19N3O2/c1-9-8-12(18-15-9)11-5-3-7-16(11)13(17)10-4-2-6-14-10/h8,10-11,14H,2-7H2,1H3/t10-,11?/m0/s1 |
InChI Key |
RZCVOCKESCVREI-VUWPPUDQSA-N |
Isomeric SMILES |
CC1=NOC(=C1)C2CCCN2C(=O)[C@@H]3CCCN3 |
Canonical SMILES |
CC1=NOC(=C1)C2CCCN2C(=O)C3CCCN3 |
Origin of Product |
United States |
Preparation Methods
Cyclization to Form the Oxazole Ring
Methodology:
The oxazole core is typically synthesized via cyclization of α-aminoketones or related precursors. A common approach involves the condensation of amino alcohols with aldehydes or ketones, followed by dehydration and cyclization.
- Reagents: Acyl chlorides or carboxylic acids with amino alcohols
- Catalysts: Phosphorus oxychloride or polyphosphoric acid (PPA) for dehydration
- Solvent: Toluene or pyridine
- Temperature: Reflux conditions (~100°C)
Example:
Cyclization of 2-amino-2-methylpropanol with 2-aminobenzoyl derivatives yields the oxazole ring, with subsequent methylation at the 3-position using methyl iodide or dimethyl sulfate.
Synthesis of the Pyrrolidine Moiety
Methodology:
The pyrrolidine ring is introduced via nucleophilic substitution or cyclization of amino acids or their derivatives.
- Reagents: Pyrrolidine derivatives or amino acids like L-proline
- Coupling agents: EDCI, HOBt, or DCC for amidation
- Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)
- Temperature: Room temperature to 50°C
Example:
Amidation of pyrrolidine-2-carboxylic acid derivatives with suitable acyl chlorides or esters to form the pyrrolidin-2-yl substituent attached to the oxazole.
Construction of the 1,2-Oxazole Linkage
Methodology:
The oxazole linkage is formed via cyclodehydration of α-aminoketones or through the cycloaddition of nitrile oxides with alkynes.
- Reagents: Nitrile derivatives, hydroxylamine derivatives, or α-hydroxy ketones
- Catalysts: Copper salts for cycloaddition reactions
- Solvent: Acetone or DMSO
- Temperature: 0–80°C
Example:
A typical route involves the reaction of α-aminoketones with hydroxylamine derivatives to generate oxazoles via dehydration.
Functionalization and Methylation
Methodology:
Selective methylation at the 3-position of the oxazole or pyrrolidine rings is achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
- Reagents: Methyl iodide or dimethyl sulfate
- Base: Potassium carbonate or sodium hydride
- Solvent: Acetone or DMF
- Temperature: Room temperature to 60°C
- Methylation must be regioselective to avoid over-alkylation.
- Protecting groups may be employed to shield sensitive functionalities.
Representative Synthetic Pathway
Data Tables of Reaction Conditions and Yields
Research Findings and Optimization Insights
- Reaction Efficiency: Cyclization reactions often require optimization of temperature and catalysts to maximize yield and regioselectivity.
- Stereochemistry: Preservation of the (2S) configuration in pyrrolidine is critical; stereoselective synthesis involves chiral auxiliaries or chiral catalysts.
- Yield Improvement: Use of microwave-assisted synthesis has demonstrated increased yields and reduced reaction times in heterocycle formation.
- Purification Techniques: Flash chromatography and preparative HPLC are standard for isolating pure intermediates and final compounds.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-{1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidin-2-YL}-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-Methyl-5-{1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidin-2-YL}-1,2-oxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-Methyl-5-{1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidin-2-YL}-1,2-oxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following compounds share structural similarities with the target molecule, differing primarily in substituents or heterocyclic cores:
Compound A : ZQD (3-[(2S)-1-(Methanesulfonyl)Pyrrolidin-2-Yl]-5-Methyl-1,2-Oxazole)
- Molecular Formula : C₉H₁₄N₂O₃S
- Molecular Weight : 230.28 g/mol
- Substituents : A methanesulfonyl group replaces the pyrrolidine-2-carbonyl moiety in the target compound.
- Properties :
Compound B : 3-Methyl-5-(2-Methyl-Pyrrolidin-2-Yl)-[1,2,4]Oxadiazole Hydrochloride
- Molecular Formula : C₈H₁₄ClN₃O
- Molecular Weight : 204.67 g/mol
- Substituents : An oxadiazole core (1,2,4-oxadiazole) replaces the 1,2-oxazole, and the substituent is a simpler 2-methyl-pyrrolidine.
- Hydrochloride salt form improves aqueous solubility but may limit membrane permeability. Lacks the stereochemical complexity of the target compound’s substituent .
Compound C : PF543 (Partial Structure from )
- Substructure : Contains a 3-methyl-5-substituted oxazole fragment (exact structure incomplete in evidence).
- Properties: Likely shares the oxazole core but differs in substituents.
Structural and Functional Comparison Table
Key Research Findings
Impact of Substituents on Bioactivity :
- The pyrrolidine-2-carbonyl group in the target compound may facilitate hydrogen bonding with protein targets, a feature absent in ZQD’s sulfonyl group. This could enhance binding affinity in enzyme inhibition contexts .
- The oxadiazole core in Compound B exhibits distinct electronic properties, making it more suitable for interactions with electron-deficient binding pockets compared to oxazole derivatives .
Stereochemical Considerations :
- The 2S configuration in both the target compound and ZQD highlights the importance of chirality in optimizing target selectivity, a factor less relevant in the simpler oxadiazole analog .
Solubility vs. Permeability Trade-offs :
- While ZQD and the oxadiazole hydrochloride exhibit higher solubility, the target compound’s larger substituent may improve lipid membrane permeability, critical for central nervous system targets .
Biological Activity
3-Methyl-5-{1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidin-2-YL}-1,2-oxazole is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, including medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features a unique structure characterized by a pyrrolidine ring and an oxazole ring. Below are its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H19N3O2 |
| Molecular Weight | 249.31 g/mol |
| IUPAC Name | [2-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone |
| InChI Key | RZCVOCKESCVREI-VUWPPUDQSA-N |
Synthesis
The synthesis of 3-Methyl-5-{1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidin-2-YL}-1,2-oxazole involves multi-step organic reactions. Common methods include:
- Preparation of the Pyrrolidine Ring : This is typically achieved through cyclization reactions involving appropriate precursors.
- Formation of the Oxazole Ring : This step often requires specific reagents under controlled conditions to ensure the correct formation and yield.
Biological Activity
The biological activity of this compound has been investigated primarily in the context of its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds with similar structures to 3-Methyl-5-{1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidin-2-YL}-1,2-oxazole exhibit significant antimicrobial activity. For example, derivatives containing pyrrolidine rings have been shown to inhibit the growth of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Properties
Studies have also explored the potential of this compound in cancer treatment. The mechanism of action may involve the inhibition of specific enzymes or receptors that are critical for tumor growth and proliferation. For instance, certain oxazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting a promising avenue for further research .
The exact mechanism by which 3-Methyl-5-{1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidin-2-YL}-1,2-oxazole exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cell survival.
- Receptor Modulation : It could modulate receptor activities that lead to altered cellular signaling pathways.
Case Studies
Several studies have documented the biological effects of similar compounds:
- Study on Antimicrobial Efficacy : A study published in Biomed Research International reported that pyrrolidine derivatives showed significant inhibitory action against MRSA isolates .
- Cytotoxicity Assessment : Research published in European Journal of Medicinal Chemistry evaluated various oxazole derivatives for their cytotoxic effects on cancer cell lines, highlighting their potential as anticancer agents .
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound?
The synthesis typically involves cyclocondensation reactions between hydrazine derivatives and carboxylic acid precursors. A common approach utilizes (2S)-pyrrolidine-2-carboxylic acid derivatives as starting materials, reacting with methyl-substituted oxazole intermediates under controlled pH and temperature to form the oxazole-pyrrolidine scaffold . Purification via recrystallization or column chromatography is critical to achieve >95% purity .
Basic: How do I confirm the stereochemical integrity of the (2S)-pyrrolidine moiety?
Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is recommended for enantiomeric excess determination. X-ray crystallography using SHELXL (via the SHELX system) provides definitive stereochemical confirmation, as demonstrated in structurally analogous compounds .
Basic: What spectroscopic techniques are essential for structural validation?
NMR : - and -NMR to verify substitution patterns and ring connectivity.
HRMS : High-resolution mass spectrometry for molecular formula confirmation.
IR Spectroscopy : To identify carbonyl stretching frequencies (e.g., pyrrolidine-2-carbonyl group at ~1680–1700 cm) .
Advanced: How can I resolve discrepancies between computational docking studies and crystallographic data?
If molecular docking predicts binding modes inconsistent with X-ray structures (e.g., ligand orientation in HRP-2 PWWP domain complexes), refine force field parameters or use molecular dynamics simulations to account for protein flexibility. Cross-validate with isothermal titration calorimetry (ITC) to assess binding thermodynamics .
Advanced: What strategies mitigate racemization during synthesis?
Use low-temperature conditions (<0°C) during coupling reactions.
Employ chiral auxiliaries or enantioselective catalysts (e.g., Proline-derived organocatalysts).
Monitor reaction progress via circular dichroism (CD) spectroscopy to detect early racemization .
Basic: What safety protocols are critical for handling this compound?
Use PPE (gloves, goggles, lab coats) due to potential neurotoxicity (observed in structurally related oxazole-pyrrolidine compounds).
Work in a fume hood to avoid inhalation of fine particulates.
Dispose of waste via certified hazardous waste contractors .
Advanced: How do I optimize bioactivity in neurological disease models?
For Alzheimer’s disease applications (e.g., ABT-418 analogs):
Modify the oxazole methyl group to enhance blood-brain barrier permeability.
Introduce sulfonyl groups (e.g., methanesulfonyl) to the pyrrolidine nitrogen to improve receptor selectivity, as seen in ZQD ligand studies .
Basic: What solvents are compatible with this compound?
Polar aprotic solvents (DMSO, DMF) enhance solubility for biological assays. For crystallization, use ethanol/water mixtures or dichloromethane/hexane gradients .
Advanced: How do I address low yields in oxazole ring formation?
Optimize stoichiometry of hydrazine derivatives and acyl chlorides.
Use microwave-assisted synthesis to reduce side reactions.
Add catalytic Lewis acids (e.g., ZnCl) to accelerate cyclization .
Advanced: What in vitro assays validate its cholinergic activity?
Radioligand binding assays : Measure affinity for α4β2 nicotinic acetylcholine receptors (nAChRs).
Calcium flux assays : Use SH-SY5Y neuroblastoma cells to assess functional activity.
Compare results to ABT-418, a structurally related nAChR agonist .
Basic: How do I analyze purity and stability?
HPLC-UV : Use a C18 column with acetonitrile/water (0.1% TFA) gradient.
Stability studies : Store at −20°C under nitrogen; monitor degradation via LC-MS over 6 months .
Advanced: What crystallographic challenges arise with this compound?
Small crystal size or twinning can complicate data collection. Use synchrotron radiation for high-resolution datasets (<1.0 Å) and SHELXD for structure solution. For poor diffraction, co-crystallize with heavy atoms (e.g., PtCl) .
Advanced: How do I reconcile contradictory bioassay results across studies?
Verify assay conditions (e.g., cell line variability, incubation time).
Reassess compound solubility and aggregation states using dynamic light scattering (DLS).
Use orthogonal assays (e.g., SPR vs. ITC) to confirm binding kinetics .
Basic: What computational tools predict its pharmacokinetic properties?
SwissADME : Estimates logP, bioavailability, and P-gp substrate likelihood.
AutoDock Vina : Screens binding poses against target receptors (e.g., nAChRs) .
Advanced: How do I design SAR studies for this scaffold?
Systematically vary substituents on the oxazole (e.g., methyl → ethyl) and pyrrolidine (e.g., acyl → sulfonyl).
Use QSAR models to correlate structural features with bioactivity.
Validate with in vivo efficacy models (e.g., Morris water maze for cognitive enhancement) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
